Win 54954

Overview

Description

WIN 54954 is a broad-spectrum antipicornavirus drug. It is a small molecule that has shown efficacy against a variety of picornaviruses, including human rhinoviruses and enteroviruses . The compound is known for its ability to inhibit viral replication, making it a valuable tool in antiviral research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WIN 54954 involves multiple steps, starting with the preparation of the core structure, which includes a dichlorobenzene moiety. The synthetic route typically involves the following steps:

Formation of the dichlorobenzene core: This step involves the chlorination of benzene to form dichlorobenzene.

Attachment of the oxazole ring: The dichlorobenzene core is then reacted with an oxazole derivative under specific conditions to form the oxazole ring.

Formation of the isoxazole ring: The final step involves the formation of the isoxazole ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

WIN 54954 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and isoxazole rings.

Reduction: Reduction reactions can occur at the dichlorobenzene moiety.

Substitution: Substitution reactions are common, especially at the chlorine atoms on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different antiviral properties and potencies .

Scientific Research Applications

WIN 54954 has a wide range of scientific research applications:

Chemistry: It is used as a molecular tool to study the structure and function of picornaviruses.

Biology: The compound helps in understanding viral replication mechanisms and host-virus interactions.

Medicine: this compound is being investigated for its potential therapeutic applications in treating viral infections, particularly those caused by picornaviruses.

Industry: The compound is used in the development of antiviral drugs and formulations

Mechanism of Action

WIN 54954 exerts its antiviral effects by binding to a hydrophobic pocket in the viral capsid protein. This binding prevents the virus from attaching to and entering host cells, thereby inhibiting viral replication. The compound specifically targets the viral protein 1 (VP1) of the rhinovirus capsid, leading to conformational changes that block viral adsorption to cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Pleconaril: Another broad-spectrum antipicornavirus drug that also targets the viral capsid.

Disoxaril: Similar in structure and function to WIN 54954, used in antiviral research.

Ribavirin: A nucleoside analog with broad-spectrum antiviral activity.

Uniqueness

This compound is unique due to its specific binding to the hydrophobic pocket in the viral capsid, which is different from the mechanisms of action of other antiviral drugs like ribavirin. This specificity makes it a valuable tool in studying viral capsid structures and developing targeted antiviral therapies .

Biological Activity

WIN 54954, a synthetic compound belonging to the class of broad-spectrum antiviral agents, exhibits significant biological activity against various enteroviruses and rhinoviruses. This article synthesizes findings from multiple studies to provide a comprehensive overview of its mechanisms of action, efficacy in vitro and in vivo, and potential therapeutic applications.

This compound is characterized by its ability to bind within the hydrophobic pocket of the capsid protein VP1 of picornaviruses, which is crucial for viral attachment and uncoating. This binding inhibits the virus's ability to enter host cells and release its RNA, effectively blocking the viral replication cycle.

In Vitro Studies

This compound has demonstrated potent antiviral activity in vitro against a variety of enteroviruses. Notably:

- Rhinovirus Serotypes : It reduced plaque formation in 50 out of 52 rhinovirus serotypes, with minimum inhibitory concentrations (MICs) ranging from 0.007 to 2.2 µg/mL. An effective concentration (EC80) was established at 0.28 µg/mL for inhibiting 80% of the serotypes tested .

- Coxsackieviruses : The compound also showed an EC80 of 0.06 µg/mL against 15 commonly isolated enteroviruses, including coxsackievirus A-9 and echovirus type 9 .

In Vivo Studies

In animal models, particularly suckling mice:

- Therapeutic Efficacy : this compound was administered intragastrically following infection with coxsackievirus A-9 or echovirus type 9. Doses of 2 mg/kg and 100 mg/kg resulted in a protective effect against paralysis, with a PD50 (dose required to protect 50% of subjects) established for both viruses .

- Viral Titer Reduction : The compound significantly reduced viral titers in infected mice, correlating well with the therapeutic dose response observed in vitro .

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating viral infections:

- Coxsackievirus B3 Infection : In a study assessing the treatment of myocarditis caused by coxsackievirus B3, this compound showed high antiviral activity at concentrations as low as 0.3 µg/mL, leading to reduced mortality rates in murine models .

- Cardiac Infections : Another study indicated that this compound treatment was almost fully effective within 24 hours post-infection with CVB3, although its efficacy decreased over time .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antiviral agents:

| Compound | Target Virus | MIC (µg/mL) | EC80 (µg/mL) | In Vivo Efficacy |

|---|---|---|---|---|

| This compound | Rhinovirus | 0.007 - 2.2 | 0.28 | Effective |

| WIN 63843 | Coxsackievirus B3 | Not specified | Not specified | Reduced mortality |

| Pleconaril | Enteroviruses | Not specified | Not specified | Effective |

Properties

IUPAC Name |

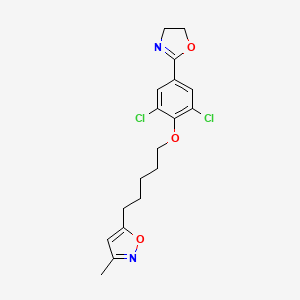

5-[5-[2,6-dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O3/c1-12-9-14(25-22-12)5-3-2-4-7-23-17-15(19)10-13(11-16(17)20)18-21-6-8-24-18/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDHAOLOHQTGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NCCO3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910301 | |

| Record name | 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107355-45-3 | |

| Record name | Win 54954 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107355453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WIN-54954 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WIN-54954 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY9RJD7JGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.